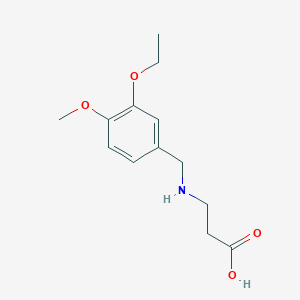
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine, also known as EMBETA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EMBETA is a derivative of beta-alanine, an amino acid that is naturally found in the body. In
Mecanismo De Acción
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-beta-alanine is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth. This compound may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has been studied for its potential use as an anti-inflammatory agent. This compound has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-ethoxy-4-methoxybenzyl)-beta-alanine in lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple reaction conditions and is readily available. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on N-(3-ethoxy-4-methoxybenzyl)-beta-alanine. One area of interest is in the development of this compound-based drug delivery systems. Researchers are also interested in exploring the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Métodos De Síntesis
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine can be synthesized through a multistep reaction process involving the reaction of 3-ethoxy-4-methoxybenzaldehyde with beta-alanine. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(3-ethoxy-4-methoxybenzyl)-beta-alanine has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as a drug delivery system, as it can be easily conjugated to other molecules.
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
3-[(3-ethoxy-4-methoxyphenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C13H19NO4/c1-3-18-12-8-10(4-5-11(12)17-2)9-14-7-6-13(15)16/h4-5,8,14H,3,6-7,9H2,1-2H3,(H,15,16) |
Clave InChI |
LYYKVPPUJUHNNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC(=O)O)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNCCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



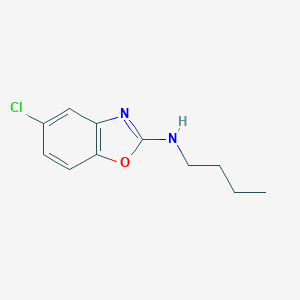
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
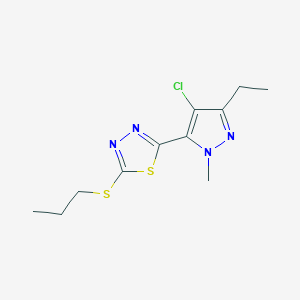
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
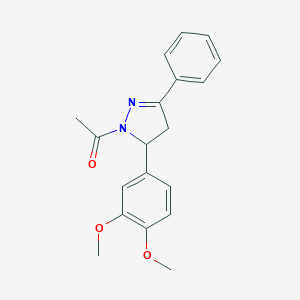
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
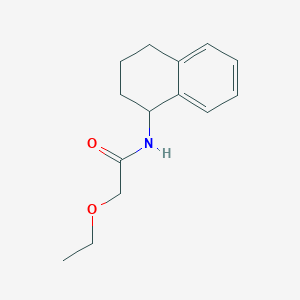
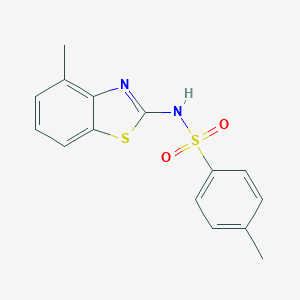
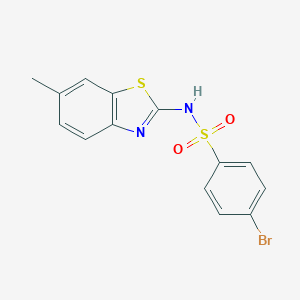
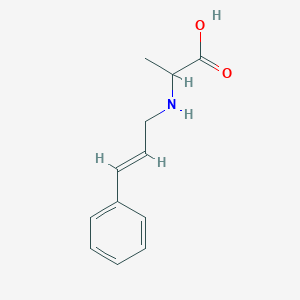
![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)
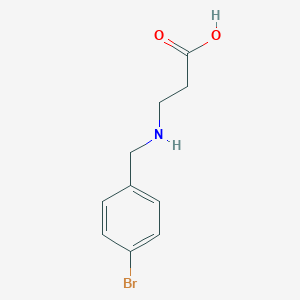
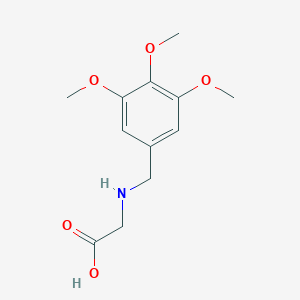
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)